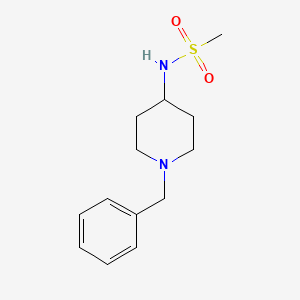

N-(1-benzylpiperidin-4-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-18(16,17)14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULOBRVEVUMRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N 1 Benzylpiperidin 4 Yl Methanesulfonamide Derivatives

Influence of N-Benzyl Piperidine (B6355638) Core Modifications on Biological Activity

The N-benzyl piperidine scaffold is a common motif in a multitude of biologically active compounds, and its structural modifications can profoundly influence the pharmacological profile of a molecule.

Conformational Analysis of the Piperidine Ring and its Impact on Ligand-Target Interactions

The conformation of the piperidine ring is a critical determinant of how a ligand interacts with its biological target. N-benzyl piperidin-4-ones, precursors to the titular compound, predominantly exist in chair conformations. ssrn.com This preference is attributed to the lack of N-X=Y delocalization, which in turn mitigates certain types of steric strain. ssrn.com For N-benzyl-cis-2,6-diphenylpiperidines, NMR spectral data suggests that these compounds also exist in a chair conformation. ssrn.com The specific conformation of the piperidine ring dictates the spatial orientation of its substituents, which is crucial for optimal binding to a receptor. The shape complementarity between a ligand and its target is a fundamental aspect of molecular recognition. nih.gov

Role of Benzyl (B1604629) Group Substituents on Receptor Affinity and Selectivity

Modifications to the benzyl group of N-(1-benzylpiperidin-4-yl) derivatives can significantly alter receptor affinity and selectivity. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, substitution on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for sigma-1 receptors. nih.gov However, when halogen substitutions were present on both the phenylacetamide moiety and the benzyl group, a similar affinity for sigma-1 receptors was maintained, while the affinity for sigma-2 receptors was significantly increased. nih.gov

For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, it was observed that halogen substitution on the aromatic ring generally increased the affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors. nih.gov In contrast, the introduction of electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) led to weak or negligible affinity for sigma-2 receptors and a moderate affinity for sigma-1 receptors. nih.gov

Effect of the Sulfonamide Moiety and its Linkage on Target Modulation

The sulfonamide group is a key functional group in a wide array of therapeutic agents and its structural features and linkage to the core molecule are pivotal for biological activity.

Structural Requirements of the Sulfonamide Nitrogen and its Proximal Environment

The sulfonamide moiety is known to engage in electrostatic and non-covalent bonding interactions with protein residues in receptor binding sites. mdpi.com The aniline (B41778) (N4) amino group in sulfonamides is considered very important for their activity, and modifications to this group, other than for creating prodrugs, can result in a loss of activity. researchgate.net The crystal structure of carbonic anhydrase-sulfonamide complexes reveals that the monoanionic sulfonamide displaces a zinc-bound hydroxide (B78521) to form a stable enzyme-inhibitor complex and interacts with the amino acid Thr199 through hydrogen bonds. researchgate.net

Impact of Variations in the Sulfonamide-Bearing Aromatic or Heteroaromatic Systems

Replacing the methyl group in methanesulfonamide (B31651) with various aromatic or heteroaromatic systems can significantly influence the biological activity. A review of antibacterial sulfonamide derivatives highlights that such modifications are a hot research topic in medicinal chemistry. nih.gov In a study of 2,6-diarylbenzenesulfonamides, it was demonstrated that aromatic rings can stabilize sulfonamides through-space via NH-π interactions. nih.govresearchgate.net This interaction can be fine-tuned by substituents on the flanking aromatic rings, which in turn affects the acidity and proton affinity of the sulfonamide. nih.govresearchgate.net

In a series of novel sulfonamide derivatives containing a piperidine moiety, all target compounds displayed significant antibacterial potency against the plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.com This highlights the potential for developing new bactericides by modifying the sulfonamide-bearing system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, 3D-QSAR analyses were performed using Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.gov The best model was derived from MSA and highlighted the importance of the relative negative charge (RNCG), with substituents having a high RNCG value showing better binding affinity. nih.gov The model also indicated that an increase in the length of the molecule in the Z dimension is conducive to activity, while an increase in the area of the molecular shadow in the XZ plane is detrimental. nih.gov

In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies were conducted to examine the influence of substitutions on the phenylacetamide aromatic ring on binding at both sigma-1 and sigma-2 receptors. nih.gov These studies revealed that for Cl, Br, F, NO2, and OMe substituted analogues, the selectivity for sigma-1 receptors followed the trend of 3-substituted > 2-substituted ≈ 4-substituted. nih.gov

A 3D-QSAR study on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to generate predictive models. researchgate.net Similarly, a ligand-based 3D-QSAR study on diaryl acyl-sulfonamide derivatives as Human Umbilical Vein Endothelial Cell (HUVEC) inhibitors was carried out using CoMFA to understand the relationship between their structure and biological activity. nih.gov

Hansch-type QSAR Models for Predictive Activity Profiling

Hansch analysis is a classic QSAR approach that establishes a linear free-energy relationship to correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov This model is expressed through an equation that typically includes parameters for hydrophobicity (π), electronic effects (σ - Hammett constant), and steric factors (e.g., molar refractivity, STERIMOL values). nih.govnih.gov

For derivatives based on the N-(1-benzylpiperidin-4-yl) scaffold, Hansch analysis helps in understanding how modifications to different parts of the molecule influence binding affinity. In studies on analogous 3-(4-benzylpiperidin-1-yl)propylamine congeners, the Hansch model has been used to explore the importance of lipophilicity and the electronic nature of substituents for receptor binding affinity. nih.gov

The general form of a Hansch equation is: log(1/C) = k₁π + k₂σ + k₃(Steric) + k₄ Where C is the concentration required to produce a specific biological effect, and k represents the coefficients for each parameter determined by regression analysis.

Research findings on related structures indicate that:

Hydrophobicity (π): The lipophilicity of substituents on the benzyl ring and other aromatic moieties is a significant determinant of binding affinity. A positive coefficient for π in the Hansch equation would suggest that more lipophilic substituents enhance activity.

Electronic Effects (σ): The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, play a crucial role. For instance, the binding affinity of some piperidine-based ligands is shown to be influenced by electron-donating groups on aromatic rings. nih.gov

Steric Parameters: Steric bulk can either positively or negatively impact activity, depending on the topology of the receptor's binding pocket. An increase in the van der Waals area or molecular volume can be conducive to binding affinity in some cases. nih.gov

The predictive power of these models is validated using statistical methods like leave-one-out cross-validation to ensure their robustness. nih.gov

Table 1: Physicochemical Parameters Used in Hansch-type Analysis of Piperidine Derivatives

| Parameter | Symbol | Description | Implication for Activity |

| Hydrophobicity | π | Measures the lipophilicity of a substituent. | Often positively correlated with membrane permeability and binding affinity. |

| Electronic Effects | σ | Describes the electron-donating or electron-withdrawing nature of a substituent. | Influences electrostatic interactions within the binding site. |

| Molar Refractivity | MR | A measure of the volume occupied by a substituent and its polarizability. | Relates to steric fit and dispersion forces in the receptor pocket. |

Comparative Molecular Field Analysis (CoMFA) in Ligand Design

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) technique used to correlate the biological activity of molecules with their 3D shape and electrostatic properties. ijpsonline.comslideshare.net The method involves aligning a series of structurally related ligands and calculating their steric and electrostatic interaction fields with a probe atom on a 3D grid. google.com The resulting data is analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds and visualize the key field contributions as contour maps. google.com

For derivatives of the N-(1-benzylpiperidin-4-yl) scaffold, CoMFA provides critical insights into the spatial requirements for optimal receptor interaction. A study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which are structurally very similar to the methanesulfonamide series, revealed that the electrostatic properties of substituents on the aromatic ring strongly influenced binding to sigma₁ receptors. nih.gov This 3D-QSAR analysis demonstrated a strong correlation between the inhibitory activity of N-benzylpiperidines and the steric and electronic factors that modulate their biochemical activity. nih.gov

The CoMFA process typically involves:

Molecular Alignment: A crucial step where all molecules in the dataset are superimposed based on a common substructure or pharmacophore.

Field Calculation: Steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated for each molecule at surrounding lattice points.

PLS Analysis: The relationship between the field values (independent variables) and biological activities (dependent variable) is established.

The results are often displayed as 3D contour maps:

Steric Contour Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight regions where positive electrostatic potential is favorable for activity, whereas red contours indicate where negative potential is preferred.

In the context of N-benzylpiperidine derivatives, CoMFA models have shown considerable predictive ability, guiding the strategic placement of substituents to enhance binding affinity and selectivity. nih.gov For example, analysis of N-(1-benzylpiperidin-4-yl)arylacetamides showed that halogen substitution on the aromatic rings maintained affinity for sigma₁ receptors while increasing it for sigma₂ receptors, an insight valuable for designing ligands with specific selectivity profiles. nih.govnih.gov

Table 2: Representative Data from SAR Studies of N-(1-benzylpiperidin-4-yl) Analogs

| Compound Reference | Aromatic Ring Moiety (Substitution) | Key Finding |

| Analogue 1 | Phenylacetamide (unsubstituted) | High affinity and selectivity for sigma₁ receptors. nih.gov |

| Analogue 2 | Phenylacetamide (Halogen substituted) | Similar sigma₁ affinity, but significantly increased sigma₂ affinity. nih.gov |

| Analogue 3 | Thiophene/Naphthyl/Indole (B1671886) Acetamide (B32628) | No significant effect on sigma₁ receptor affinity compared to phenylacetamide. nih.gov |

| Analogue 4 | Imidazole (B134444)/Pyridyl Acetamide | Greater than 60-fold loss in affinity for sigma₁ receptors. nih.govresearchgate.net |

Biological Target Engagement and Mechanistic Investigations of N 1 Benzylpiperidin 4 Yl Methanesulfonamide Analogues

Modulation of Neurological Receptor Systems

Sigma Receptor (σ1R and σ2R) Ligand Binding and Selectivity

The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are chaperone proteins located at the endoplasmic reticulum that modulate a variety of signaling pathways and are implicated in numerous neurological and psychiatric conditions. The N-(1-benzylpiperidin-4-yl) core is a well-established pharmacophore for high-affinity sigma receptor ligands.

A series of N-(1-benzylpiperidin-4-yl)arylacetamide derivatives has been synthesized and assessed for their binding affinities at σ1 and σ2 receptors. nih.govnih.gov The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates high affinity for the σ1 receptor with a Ki value of 3.90 nM and a significantly lower affinity for the σ2 receptor (Ki = 240 nM), establishing a strong preference for the σ1 subtype. nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the aromatic rings of the molecule can modulate both affinity and selectivity. nih.govnih.gov For instance, halogen substitution on the benzyl (B1604629) group's aromatic ring or on both the phenylacetamide and benzyl rings tends to maintain high σ1 affinity while notably increasing the affinity for the σ2 receptor. nih.govresearchgate.net Conversely, replacing the phenyl ring of the acetamide (B32628) moiety with heterocyclic rings like imidazole (B134444) or pyridyl leads to a more than 60-fold decrease in σ1 affinity. nih.govresearchgate.net However, replacement with thiophene, naphthyl, or indole (B1671886) rings does not significantly alter σ1 receptor affinity. nih.govresearchgate.net Certain analogues have been identified as having particularly high selectivity for the σ1 receptor. nih.gov

| Compound | Description | σ2/σ1 Selectivity Ratio (Ki σ2 / Ki σ1) | Source |

|---|---|---|---|

| 1 | N-(1-benzylpiperidin-4-yl)phenylacetamide | 100 | nih.gov |

| 10 | Arylacetamide Analogue | >92 | nih.gov |

| 18 | Arylacetamide Analogue | >122 | nih.gov |

| 22 | Arylacetamide Analogue | 77 | nih.gov |

| 37 | Arylacetamide Analogue | 74 | nih.gov |

| 40 | Arylacetamide Analogue | 80 | nih.gov |

Allosteric modulation represents a mechanism of receptor regulation where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the primary ligand, or negative (NAMs), blocking it. nih.gov

The sigma-1 receptor is known to be subject to allosteric regulation. nih.govnih.gov While specific studies identifying N-(1-benzylpiperidin-4-yl)methanesulfonamide analogues as allosteric modulators are not extensively detailed, the principle of allosteric modulation is well-established for this receptor class. Compounds such as phenytoin (B1677684) and certain benzazepine derivatives have been reported as PAMs of the σ1R. nih.gov This mechanism provides an alternative avenue for influencing receptor activity, and the potential for benzylpiperidine derivatives to act as allosteric modulators remains an area of interest in the development of novel therapeutics. nih.govnih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Subunit Interactions (GluN2B)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is linked to excitotoxicity and neuronal damage in various neurological disorders. mdpi.commdpi.com

The 4-benzylpiperidine (B145979) moiety is a key structural feature found in many potent and selective antagonists of NMDA receptors that contain the GluN2B subunit. rsc.org This scaffold is central to the design of ligands that target the ifenprodil (B1662929) binding site on the GluN2B subunit. youtube.com Research has led to the identification of several potent ligands incorporating this core structure.

For example, the compound (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone was identified as a potent ligand for the GluN2B subunit, displaying a very high binding affinity with an IC50 value of 8.9 nM. drugbank.com Another derivative, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has also been recognized as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov Further studies have shown that modifying the core structure, such as in tetrahydro-5H-benzo rsc.organnulen-7-amines, can also yield high GluN2B affinity, with Ki values ranging from 17-30 nM. rsc.org

| Compound | Affinity Value | Receptor Target | Source |

|---|---|---|---|

| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | IC50 = 8.9 nM | GluN2B-containing NMDA Receptor | drugbank.com |

| Tetrahydro-5H-benzo rsc.organnulen-7-amines (12a-c) | Ki = 17-30 nM | GluN2B-containing NMDA Receptor | rsc.org |

Muscarinic Receptor (M4) Antagonism

Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. While the primary focus of research on N-(1-benzylpiperidin-4-yl) analogues has been on sigma and NMDA receptors, some studies have explored their activity at other targets, including muscarinic receptors.

Research into related N-(1-benzylpiperidin-4-yl)-arylacetamide compounds has identified antagonistic activity at certain muscarinic receptor subtypes. Specifically, the analogue Fu-BAP was found to be an antagonist at the M2 and M3 acetylcholine receptors, with Ki values of 794 nM and 100 nM, respectively. nih.gov Although this finding points to an interaction between this chemical class and the muscarinic receptor family, detailed research specifically characterizing the antagonism of this compound or its direct analogues at the M4 subtype is not extensively documented in the reviewed literature.

Enzyme Inhibition Profiles

Cholinesterase (AChE and BuChE) Inhibition

Derivatives of N-benzylpiperidine have been rationally designed and investigated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease.

One area of research has focused on hybrid molecules that combine the 1-benzylpiperidine (B1218667) moiety with other pharmacologically active groups. For instance, a series of hybrid compounds incorporating (α)-lipoic acid and 4-amino-1-benzylpiperidines were synthesized and evaluated for their cholinesterase inhibitory activities. While the parent 4-amino-1-benzylpiperidine (B41602) compounds showed little to no activity, the hybrid molecules demonstrated notable BuChE inhibitory action. Specifically, one of the most effective compounds in this series, which features a 1-benzylpiperidine core, exhibited significant inhibition against both AChE and BuChE, with IC50 values of 1.75 ± 0.30 µM and 5.61 ± 1.25 µM, respectively. Kinetic studies revealed a mixed type of inhibition for AChE and a noncompetitive inhibition for BuChE.

In another study, N-benzylpiperidine derivatives were designed based on the structure of the known AChE inhibitor, donepezil. These analogues were found to form favorable interactions with key residues in the active sites of both AChE and BuChE. The most potent of these derivatives demonstrated IC50 values of 2.08 ± 0.16 µM for AChE and 7.41 ± 0.44 µM for BuChE, highlighting its potential as a dual inhibitor.

The concept of dual-target inhibition has been further explored through the development of polyfunctionalized pyridine (B92270) derivatives. Although not direct analogues of this compound, these studies provide a broader context for the design of dual cholinesterase inhibitors. For example, a series of tacrine-pyrazolo[3,4-b]pyridine hybrids were synthesized. One of the most potent compounds from this series, featuring a linker between the tacrine (B349632) and pyrazolo[3,4-b]pyridine moieties, displayed an IC50 value of 0.125 µM for AChE and 0.449 µM for BuChE. nih.gov

Similarly, novel cholinesterase inhibitors based on a pyridinium/isoquinolinium scaffold were designed to target both cholinesterases and amyloid-beta aggregation. Certain compounds in this series exhibited over 70% inhibition of both AChE and BuChE at a concentration of 100 µM. nih.govnih.gov One particularly effective compound showed impressive dual inhibitory potential with IC50 values of 13 µM for AChE and 12 µM for BuChE. nih.govnih.gov

Interactive Data Table: Cholinesterase Inhibition by N-Benzylpiperidine Analogues and Other Dual-Target Inhibitors

| Compound/Series | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| (α)-Lipoic acid-4-amino-1-benzylpiperidine hybrid | AChE | 1.75 ± 0.30 | Mixed |

| (α)-Lipoic acid-4-amino-1-benzylpiperidine hybrid | BuChE | 5.61 ± 1.25 | Noncompetitive |

| Donepezil-based N-benzylpiperidine derivative (4a) | AChE | 2.08 ± 0.16 | Not specified |

| Donepezil-based N-benzylpiperidine derivative (4a) | BuChE | 7.41 ± 0.44 | Not specified |

| Tacrine-pyrazolo[3,4-b]pyridine hybrid (10j) | AChE | 0.125 | Not specified |

| Tacrine-pyrazolo[3,4-b]pyridine hybrid (10j) | BuChE | 0.449 | Not specified |

| Pyridinium/isoquinolinium derivative (9r) | AChE | 13 | Not specified |

HIV-1 Reverse Transcriptase (RT) Inhibition

Analogues of this compound have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its DNA polymerase activity.

The NNRTI binding pocket (NNIBP) of HIV-1 RT is a largely hydrophobic pocket located approximately 10 Å from the polymerase active site. The flexibility of this pocket allows for the development of inhibitors with diverse chemical structures. Molecular modeling studies of diarylpyrimidine (DAPY) derivatives, which are structurally related to this compound analogues, have provided insights into their binding modes. researchgate.net

A key analogue, (E)-N-(1-(4-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzyl)piperidin-4-yl)methanesulfonamide, has been studied in this context. acs.org The methanesulfonamide (B31651) group is considered an adaptive substituent that can form potential hydrogen bonding interactions within a tolerant region of the NNIBP. acs.org Docking studies using the crystal structure of HIV-1 RT in complex with a related NNRTI have been employed to understand the structural basis of the binding modes of these new DAPY derivatives. researchgate.netacs.org These studies have confirmed that these inhibitors exhibit their antiviral activity by targeting the RT enzyme and acting as typical HIV-1 NNRTIs. researchgate.net

A significant challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. Research has focused on developing NNRTIs that retain potency against common mutations, such as K103N and Y181C. Novel piperidine-linked aminopyrimidine derivatives, which include N-benzyl moieties, have demonstrated broad activity against both wild-type and drug-resistant mutant viruses. mdpi.com

Notably, certain N-benzyl compounds within this series have shown a particularly attractive profile, retaining potency against the K103N/Y181C and Y188L mutants, among others. mdpi.com For instance, the N-benzyl compound 5k from one study was highlighted for its promising activity against these resistant strains. mdpi.com The development of such compounds is crucial for providing effective treatment options for patients harboring NNRTI-resistant HIV-1.

Interactive Data Table: Anti-HIV-1 Activity of N-Benzylpiperidine Analogues

| Compound/Series | HIV-1 Strain | Activity |

|---|---|---|

| Piperidine-linked aminopyrimidine derivatives | Wild-type | Broad activity |

| Piperidine-linked aminopyrimidine derivatives | K103N/Y181C mutant | Retains potency |

| Piperidine-linked aminopyrimidine derivatives | Y188L mutant | Retains potency |

Tyrosinase Inhibition

Based on a comprehensive review of the available scientific literature, there is no published research detailing the tyrosinase inhibitory activity of this compound or its direct structural analogues. While studies have investigated the tyrosinase inhibitory potential of various N-benzylpiperidine derivatives in a broader sense, specific data for compounds closely related to the subject of this article are not available. Research into tyrosinase inhibitors has largely focused on other chemical scaffolds. nih.govnih.govacs.orgbutantan.gov.br

Kinase Inhibition (e.g., VEGFR2, MAPK4)

While direct experimental data on the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Mitogen-Activated Protein Kinase 4 (MAPK4) is not extensively available in the public domain, the structural motifs present in the molecule—namely the N-benzylpiperidine core and the methanesulfonamide group—are features found in various reported kinase inhibitors. Analysis of structure-activity relationships (SAR) from existing literature on related compounds allows for a speculative discussion on its potential kinase inhibitory profile.

The piperidine (B6355638) ring, in particular, is a common scaffold in the design of kinase inhibitors, valued for its ability to orient substituents into specific binding pockets of the kinase domain. For instance, the introduction of non-aromatic nitrogen heterocycles like piperidine has been shown to result in significant VEGFR-2 inhibitory activity in certain chemical series. nih.gov

Similarly, the sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents, including numerous kinase inhibitors targeting VEGFR-2. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with key amino acid residues in the ATP-binding site of kinases. nih.gov The conjugation of a sulfonamide moiety to various heterocyclic cores has been a successful strategy in developing potent VEGFR-2 inhibitors. nih.gov

Given the absence of direct evidence for this compound, the following sections will discuss the known kinase inhibitory activities of structurally analogous compounds containing the piperidine and sulfonamide motifs.

Detailed Research Findings

Research into kinase inhibitors has shown that compounds incorporating a piperidine scaffold can achieve high potency and selectivity. For example, various VEGFR-2 inhibitors utilize a piperidine moiety to correctly position other pharmacophoric elements within the enzyme's active site. nih.govmdpi.comnih.gov This suggests that the N-benzylpiperidin-4-yl core of the titular compound could serve as a viable anchor for kinase inhibition.

Furthermore, studies on p38 MAP kinase inhibitors have identified piperidine-substituted quinolinones and naphthyridinones as potent compounds. nih.gov While p38 MAPK is distinct from MAPK4, they belong to the same broader family of mitogen-activated protein kinases, indicating that the piperidine scaffold is compatible with binding to the active sites of MAP kinases.

The methanesulfonamide group, as a bioisostere of a carboxylic acid or an amide, offers a different electronic and steric profile that can influence binding affinity and pharmacokinetic properties. The replacement of an amide with a sulfonamide is a common tactic in medicinal chemistry to modulate a compound's characteristics.

While no specific IC50 or Ki values for this compound against VEGFR2 or MAPK4 have been identified, the general activity of related compound classes is summarized in the table below. This data is provided to illustrate the potential for kinase inhibition by molecules containing similar structural features.

Table 1: Examples of Kinase Inhibitory Activity for Compounds with Related Structural Motifs

| Compound Class/Example | Target Kinase | Reported Activity (IC50/Ki) |

| Quinazoline-benzenesulfonamide hybrids | VEGFR-2 | Potent inhibition (e.g., 82.55–90.09% inhibition at 10 µM) nih.gov |

| Pyridine derivatives with sulfonamide moiety | VEGFR-2 | Strong inhibition (e.g., IC50 = 3.62 µM) nih.gov |

| Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives | VEGFR-2 | Significant enzymatic activity increase with biarylurea moiety nih.gov |

| Piperidine-based heterocyclic oxalyl amides | p38α MAP kinase | Low-nanomolar activities in enzymatic assays nih.gov |

| Piperidine-substituted quinolinones and naphthyridinones | p38 MAP kinase | Potent inhibition and suppression of TNF-α release nih.gov |

This table is for illustrative purposes to show the activity of compound classes containing piperidine or sulfonamide motifs against relevant kinases and does not represent data for this compound itself.

Computational Approaches in the Study of N 1 Benzylpiperidin 4 Yl Methanesulfonamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the fundamental interactions that drive the biological activity of N-(1-benzylpiperidin-4-yl)methanesulfonamide derivatives.

Binding Mode Analysis and Active Site Characterization

Through molecular docking simulations, researchers can visualize the binding posture of this compound derivatives within the active site of a target protein. These simulations reveal crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues. For instance, the benzyl (B1604629) group of the compound may engage in pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine, while the sulfonamide moiety can form hydrogen bonds with polar residues such as serine or threonine. The piperidine (B6355638) ring often contributes to favorable hydrophobic contacts within the binding pocket. By identifying these key interactions, a detailed characterization of the active site's chemical and topological features can be achieved, providing a rational basis for designing more potent and selective inhibitors.

A hypothetical binding mode analysis of an this compound derivative is presented in the table below, illustrating the types of interactions that can be identified through molecular docking.

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 84 | Pi-Pi Stacking | 3.5 |

| SER 122 | Hydrogen Bond | 2.8 |

| VAL 67 | Hydrophobic | 4.1 |

| PHE 290 | Pi-Pi Stacking | 3.8 |

Virtual Screening for Novel Scaffolds and Lead Identification

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. By employing molecular docking as a filtering tool, millions of virtual compounds can be rapidly assessed, prioritizing a smaller, more manageable number for experimental testing. In the context of this compound, virtual screening can be used to identify novel scaffolds that mimic its key binding interactions while possessing improved drug-like properties. This approach accelerates the lead identification process, significantly reducing the time and cost associated with high-throughput screening. The N-benzylpiperidine motif is recognized for its utility in drug discovery, offering structural flexibility and the ability to form crucial cation-pi interactions with target proteins.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of this compound derivatives and the stability of their binding to a target protein. By simulating the solvated ligand-protein complex, researchers can observe how the ligand adapts its conformation within the binding site and whether the key interactions identified by docking are maintained over time. This analysis provides a more realistic and accurate understanding of the binding event, helping to differentiate between transient and stable binding modes. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.

In Silico ADMET Prediction for Compound Prioritization

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models use computational algorithms to estimate these properties for a given molecule. For this compound derivatives, these predictions are vital for early-stage prioritization and for identifying potential liabilities that may lead to late-stage attrition. Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. The N-benzyl piperidine motif is often utilized to fine-tune physicochemical and ADMET properties in drug development.

A summary of predicted ADMET properties for a hypothetical this compound derivative is provided in the table below.

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | > 80% | High potential for oral absorption. |

| Blood-Brain Barrier Permeation | High | Likely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions. |

| hERG Blockade | Low risk | Low potential for cardiotoxicity. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

By integrating these computational approaches, a comprehensive profile of this compound derivatives can be constructed, guiding medicinal chemistry efforts toward the development of safer and more effective drugs.

Application of N 1 Benzylpiperidin 4 Yl Methanesulfonamide in Lead Compound Discovery and Optimization

Identification as Lead Compounds in Drug Discovery Initiatives

The N-benzylpiperidine framework is a key component of Donepezil, a primary acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. frontiersin.orgrsc.org The success of Donepezil has cemented its core structure, the N-benzylpiperidine moiety, as a powerful lead scaffold for designing new therapeutic agents. frontiersin.org For instance, drug discovery programs have utilized lead compounds featuring this scaffold, such as 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which demonstrated potent acetylcholinesterase inhibition with an IC50 value of 0.03 µM. nih.gov This high level of activity has prompted researchers to synthesize a variety of analogues by modifying the linker and the aromatic heterocycles attached to the core structure, aiming to enhance metabolic stability and therapeutic efficacy. nih.gov

The significance of this scaffold extends to its identification as a key precursor in the synthesis of other compounds. Notably, derivatives like N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide (benzylfentanyl) are recognized as important precursors in the synthesis of fentanyl. This underscores the chemical reactivity and versatility of the N-benzylpiperidine core as a foundational molecule for building more complex structures.

Multi-Target Ligand Design Strategies Incorporating N-(1-benzylpiperidin-4-yl)methanesulfonamide Scaffolds

The multifactorial nature of complex disorders, particularly neurodegenerative diseases like Alzheimer's, has driven the development of multi-target-directed ligands (MTDLs). nih.govnih.gov The N-benzylpiperidine scaffold is a cornerstone of this strategy, offering a versatile base for creating hybrid molecules that can interact with multiple pathological targets simultaneously. nih.govnih.govacs.org

Researchers have designed and synthesized series of N-benzylpiperidine analogues as multifunctional inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.govacs.orgresearchgate.net By hybridizing the N-benzylpiperidine core with other pharmacologically active moieties like 1,3,4-oxadiazole, arylsulfonamide, or isatin, scientists have developed compounds with balanced inhibitory profiles against several of these targets. acs.orgmdpi.comnih.gov For example, certain N-benzylpiperidine analogs showed significant and balanced inhibition against both AChE and BACE-1. nih.gov Other derivatives were engineered to be dual inhibitors of histone deacetylase (HDAC) and AChE, or monoamine oxidases (MAO-A/B) and AChE. nih.govnih.gov This approach aims to address the complex pathology of Alzheimer's by simultaneously modulating cholinergic neurotransmission, reducing amyloid-beta (Aβ) peptide production, and mitigating oxidative stress. rsc.orgnih.govmdpi.com

| Compound Class | Targets | Key Findings | Reference |

|---|---|---|---|

| N-benzylpiperidine-Isatin Hybrids | MAO-A, AChE, MAO-B | Compound 15 emerged as a lead inhibitor for MAO-A (IC50 = 0.108 µM) and AChE (IC50 = 0.034 µM). Compound 4 showed significant MAO-B inhibition (IC50 = 0.057 µM). | nih.gov |

| N-benzylpiperidine-HDAC Hybrids | HDAC, AChE | Compounds d5 (HDAC IC50 = 0.17 µM; AChE IC50 = 6.89 µM) and d10 (HDAC IC50 = 0.45 µM; AChE IC50 = 3.22 µM) exhibited dual enzyme inhibition and neuroprotective activities. | nih.gov |

| Donepezil–Arylsulfonamide Hybrids | AChE, Aβ Aggregation | Compound 9 showed good inhibitory potential against AChE (IC50 = 1.6 µM) and inhibited Aβ aggregation by 60.7%. | mdpi.com |

| N-benzylpiperidine-1,3,4-Oxadiazole Hybrids | AChE, BChE, BACE-1 | Compounds SD-4 and SD-6 demonstrated multifunctional inhibitory profiles against all three enzymes. | researchgate.net |

Development of Analogues for Specific Therapeutic Area Research

The versatility of the N-benzylpiperidine scaffold has been exploited to develop a wide array of analogues tailored for research in specific therapeutic areas.

Neurodegenerative Disorders

This is the most extensively researched area for N-benzylpiperidine derivatives. Inspired by Donepezil, numerous analogues have been synthesized to target key enzymes and receptors involved in Alzheimer's disease and other neurodegenerative conditions. frontiersin.orgrsc.org

Cholinesterase Inhibition : A primary strategy involves creating potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar IC50 values against both AChE and BChE. nih.gov Specifically, compound 15b showed an AChE IC50 of 0.39 µM, while compound 15j had a BChE IC50 of 0.16 µM. nih.gov

Sigma Receptor Modulation : Analogues of N-(1-benzylpiperidin-4-yl)arylacetamide have been synthesized and evaluated for their binding to sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov These receptors are implicated in neuroprotection. Many of these compounds displayed high affinity and selectivity for the σ1 receptor, which may offer a therapeutic route for minimizing neuronal death after events like a stroke. nih.gov

Neuropathic Pain : Building on the knowledge that σ1 receptor antagonists can decrease neuropathic pain, researchers designed a haloperidol (B65202) analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), which showed potent antihyperalgesic and antiallodynic effects in animal models. nih.gov

Cancer

The N-benzylpiperidine scaffold has been utilized to create compounds for both cancer therapy and diagnostic imaging, primarily by targeting receptors that are overexpressed in tumor cells. nih.govnih.gov

Sigma Receptor Ligands : Sigma receptors, particularly the σ2 subtype, are overexpressed in various cancer cells, including breast cancer (MCF-7), and their abundance is correlated with the proliferative status of tumors. nih.govacs.orgacs.org This has led to the development of N-benzylpiperidine derivatives as high-affinity sigma receptor ligands. nih.gov For instance, the radioiodinated compound [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was developed as a potential agent for imaging breast cancer by targeting these sites. nih.govresearchgate.netnih.gov Competition binding studies in MCF-7 cells showed this compound binds with high affinity (Ki = 4.6 nM). nih.gov

Enzyme Inhibition : Researchers have designed N-benzyl piperidinol derivatives as highly selective and potent inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), an enzyme that represents a potential anticancer target. nih.gov Compound L55 was identified as a potent USP7 inhibitor (IC50 = 40.8 nM) with strong antitumor activity against prostate cancer (LNCaP, IC50 = 29.6 nM) and leukemia (RS4;11, IC50 = 41.6 nM) cell lines. nih.gov

Antimitotic Activity : The antimitotic activity of N-benzyl piperidin-4-one oxime has been investigated, supporting its potential use as an anticancer agent. researchgate.net

| Therapeutic Area | Compound/Class | Target | Activity Data | Reference |

|---|---|---|---|---|

| Neurodegenerative Disorders | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE / BChE | 15b: IC50 = 0.39 µM (AChE) 15j: IC50 = 0.16 µM (BChE) | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Sigma-1 (σ1) Receptor | High affinity and selectivity (K(i) ratios σ2/σ1 up to >122) | nih.gov | |

| Cancer | [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors | Ki = 4.6 nM (in MCF-7 cells) | nih.gov |

| N-benzyl piperidinol derivative (L55) | USP7 | IC50 = 40.8 nM (enzyme) IC50 = 29.6 nM (LNCaP cells) | nih.gov | |

| Infectious Diseases | N-Benzyl piperidin-4-yl-aminopyrimidines | HIV-1 Reverse Transcriptase | Broad potency against resistant mutant viruses |

Infectious Diseases

While less common than its application in neurodegeneration and cancer, the N-benzylpiperidine scaffold has been explored in the context of infectious diseases. Research has led to the discovery of piperidin-4-yl-aminopyrimidines containing N-benzyl derivatives that function as inhibitors of HIV-1 reverse transcriptase. These compounds have demonstrated broad potency, including activity against resistant mutant strains of the virus. Nucleoside analogues that inhibit the reverse transcriptase of HIV-1 and HIV-2 are a cornerstone of antiretroviral therapy. nih.gov

Autoimmune Conditions

Based on the available research literature, the development of analogues based on the this compound scaffold for specific research into autoimmune conditions is not a widely documented area.

Future Perspectives and Research Challenges for N 1 Benzylpiperidin 4 Yl Methanesulfonamide Research

Exploration of Novel Biological Targets and Polypharmacology

A significant body of research has established the N-(1-benzylpiperidin-4-yl) scaffold as a privileged structure for interacting with sigma (σ) receptors. Numerous analogues, such as N-(1-benzylpiperidin-4-yl)arylacetamides, have demonstrated high affinity and selectivity for σ1 and σ2 receptors. figshare.comdrugbank.com These receptors are implicated in a wide range of cellular functions and are considered important targets for neurological disorders and cancer. acs.org For instance, radiolabeled derivatives like [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide have been developed as high-affinity ligands for imaging sigma receptors in breast cancer cells. researchgate.netnih.gov

The primary challenge and opportunity for N-(1-benzylpiperidin-4-yl)methanesulfonamide is to move beyond this established activity and explore its potential for polypharmacology—the ability to modulate multiple biological targets. This is particularly relevant for complex multifactorial diseases like Alzheimer's disease. nih.gov Research on other N-benzylpiperidine derivatives has revealed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov

Future research should therefore involve systematic screening of this compound against a broad panel of biological targets. This could uncover a unique pharmacological profile, potentially leading to first-in-class therapies with multi-target efficacy.

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Target Examples | Rationale for Investigation |

|---|---|---|

| Sigma Receptors | σ1 Receptor, σ2 Receptor | The N-benzylpiperidine core is a known σ-receptor-binding scaffold. drugbank.comacs.org |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Other N-benzylpiperidine derivatives act as cholinesterase inhibitors. nih.gov |

| Monoamine Transporters | Dopamine (B1211576) Transporter (DAT), Serotonin Transporter (SERT) | The structurally related 4-benzylpiperidine (B145979) acts as a monoamine releasing agent. wikipedia.org |

| Ion Channels | NMDA Receptor, Calcium Channels | Sigma receptors are known to modulate various ion channels. acs.org |

| GPCRs | Dopamine Receptors (D2/D3), Adrenergic Receptors | Analogues have been evaluated for off-target effects at these receptors. drugbank.comnih.gov |

Advanced Computational Design for Enhanced Potency and Selectivity

The rational design of novel ligands has been significantly advanced by computational chemistry. nih.gov With the crystal structure of the human σ1 receptor now available, structure-based drug design offers a powerful tool for optimizing ligands. acs.org Future research on this compound should extensively utilize these computational approaches to enhance its potency and selectivity for desired targets while minimizing off-target effects.

Advanced computational techniques can guide the strategic modification of the lead compound. Molecular docking studies can predict the binding orientation of this compound within the active site of targets like the σ1 receptor, identifying key interactions that contribute to its affinity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies can be employed on a series of methanesulfonamide (B31651) analogues to build predictive models that correlate physicochemical properties with biological activity. drugbank.com These models can then be used to prioritize the synthesis of new derivatives with improved pharmacological profiles. Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex over time, providing deeper insights into the binding mechanism. nih.govacs.org

Table 2: Computational Strategies for Optimizing this compound

| Computational Technique | Purpose | Specific Application |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Determine the interaction of the methanesulfonamide moiety within the target's binding pocket. nih.gov |

| Pharmacophore Modeling | Identify essential chemical features for activity | Develop a 3D model of features required for σ1 vs. σ2 selectivity. acs.org |

| QSAR / CoMFA | Correlate chemical structure with biological activity | Guide substitutions on the benzyl (B1604629) ring to enhance potency. drugbank.com |

| Molecular Dynamics (MD) | Simulate the stability of the ligand-receptor complex | Assess the conformational dynamics and stability of the compound when bound to its target. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties | In silico evaluation of drug-likeness, including blood-brain barrier penetration. nih.gov |

Innovative Synthetic Pathways for Library Generation

To fully explore the structure-activity relationships (SAR) and polypharmacology of this compound, the synthesis of a diverse library of analogues is essential. A significant research challenge lies in developing efficient, flexible, and innovative synthetic pathways to generate these compounds.

Traditional multi-step syntheses can be time-consuming and low-yielding. Modern synthetic strategies, such as parallel synthesis and diversity-oriented synthesis, offer a means to rapidly produce a multitude of distinct structures for biological screening. These approaches typically rely on a common intermediate that can be readily modified. For the this compound scaffold, a key intermediate would be 1-benzyl-4-aminopiperidine, which can be synthesized from precursors like 1-benzyl-4-piperidone. smolecule.com

Future work should focus on developing robust synthetic routes that allow for diversification at multiple points on the molecule. This includes:

Modification of the sulfonyl group: Replacing the methyl group with various alkyl, aryl, or heterocyclic moieties to probe steric and electronic requirements.

Substitution on the benzyl ring: Introducing a range of substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) to modulate lipophilicity and electronic properties.

Variation of the N-substituent: Replacing the benzyl group with other aralkyl or alkyl groups to explore its role in target recognition.

The adoption of high-throughput purification techniques will be crucial for managing the large number of compounds generated through these innovative synthetic approaches, enabling rapid advancement to biological evaluation.

Table 3: Comparison of Synthetic Approaches for Library Generation

| Synthetic Approach | Description | Advantages for this compound Research |

|---|---|---|

| Traditional Synthesis | Sequential, one-at-a-time synthesis of target molecules. | Well-established procedures, suitable for producing large quantities of a single compound. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Increased throughput, rapid generation of a focused library with variations at a specific position. |

| Combinatorial Chemistry | Systematic and repetitive connection of building blocks to generate a large number of compounds. | Massive diversity generation, ideal for initial hit discovery. |

| Diversity-Oriented Synthesis | Synthesis of structurally complex and diverse small molecules from simple precursors. | Exploration of novel chemical space, potential to identify unexpected biological targets. |

Q & A

Q. Table 1: Comparative Receptor Binding Affinities of Derivatives

| Derivative | Target Receptor | Binding Affinity (Ki, nM) | Evidence Source |

|---|---|---|---|

| Parent compound | 5-HT₆ | 85 ± 12 | |

| 4-Fluorobenzoyl analog | 5-HT₆ | 42 ± 8 | |

| Ethyl-sulfonamide derivative | σ₁ | 120 ± 15 |

Q. Table 2: Solvent Systems for Chromatographic Purification

| Solvent Ratio (EtOAc:Hexane) | Elution Order (Rf) | Purity (%) |

|---|---|---|

| 3:7 | 0.25 | 85–90 |

| 4:6 | 0.40 | 90–95 |

| 5:5 | 0.55 | >95 |

| Note: Silica gel TLC plates visualized under UV 254 nm . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.